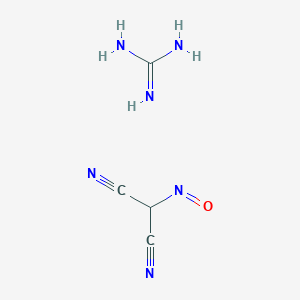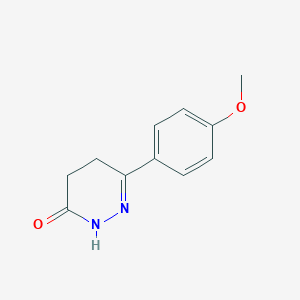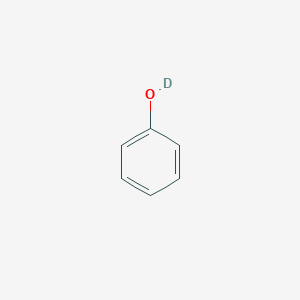
PHENOL-OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This substitution can significantly alter the physical and chemical properties of the compound, leading to a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
PHENOL-OD can be synthesized through several methods. One common approach is the direct high-temperature deuteration, where benzene reacts with deuterium gas at high temperatures. This method is advantageous due to its simplicity and the high purity of the resulting deuteriooxybenzene .
Another method involves the deuteration of corresponding hydrides. This process substitutes hydrogen atoms in the hydrides with deuterium, although achieving complete substitution can be challenging .
Industrial Production Methods
Industrial production of deuteriooxybenzene typically involves the use of perdeuterated solvents, reagents, catalysts, and atmosphere. This method, while costly, ensures high purity and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PHENOL-OD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like (diacetoxyiodo)benzene.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, similar to benzene.
Common Reagents and Conditions
Common reagents used in these reactions include (diacetoxyiodo)benzene for oxidation and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with (diacetoxyiodo)benzene can yield furoxan derivatives .
Scientific Research Applications
PHENOL-OD has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in NMR spectrometry due to its ability to minimize interference from hydrogen peaks.
Biology: this compound is used in the synthesis of deuterated compounds for studying metabolic pathways and enzyme mechanisms.
Medicine: Deuterated compounds, including deuteriooxybenzene, are used in drug development to improve the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of OLEDs and photovoltaic cells, where deuteration can enhance the stability and performance of the materials.
Mechanism of Action
The mechanism by which deuteriooxybenzene exerts its effects involves the substitution of hydrogen atoms with deuterium. This substitution can alter the kinetic profile of the compound, leading to changes in its reactivity and stability. In biological systems, deuteriooxybenzene can affect metabolic pathways by altering enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
Benzene: The parent compound, benzene, is similar in structure but lacks the deuterium substitution.
Toluene: Another aromatic compound with a methyl group attached to the benzene ring.
Aniline: A benzene derivative with an amino group attached.
Uniqueness
PHENOL-OD is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stability and specific isotopic labeling .
Properties
IUPAC Name |
deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-DYCDLGHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
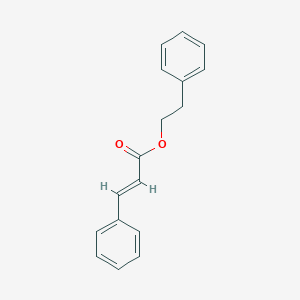
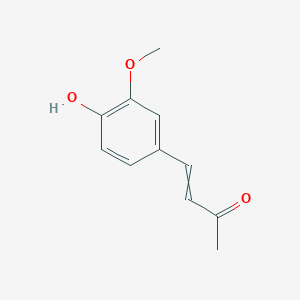

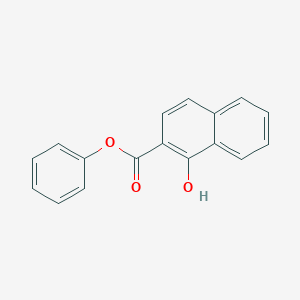
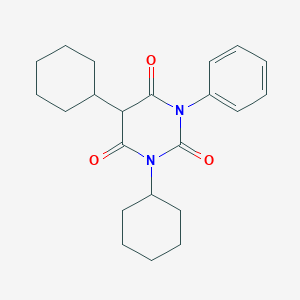
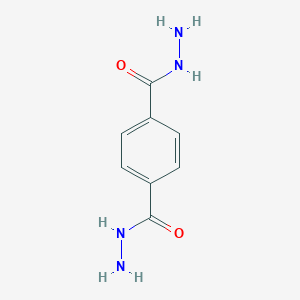
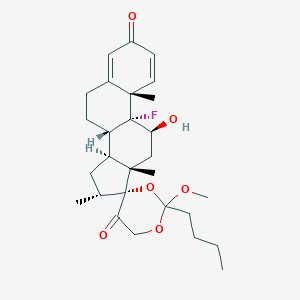
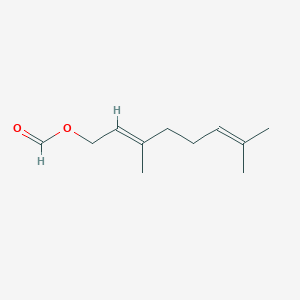
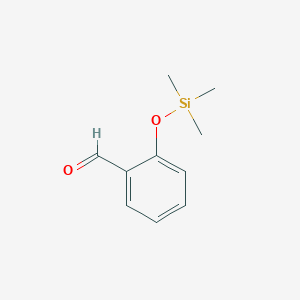

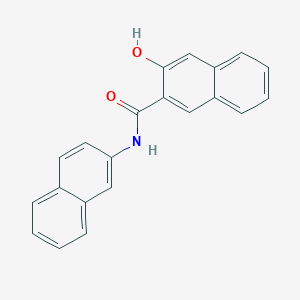
![Spiro[3.4]octane](/img/structure/B89794.png)
